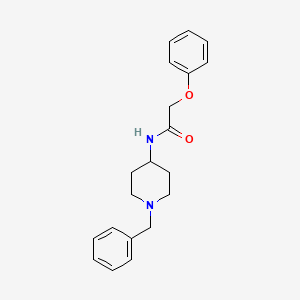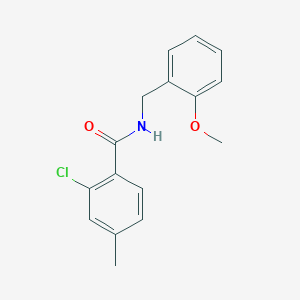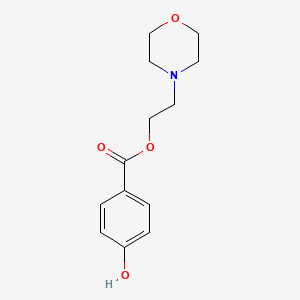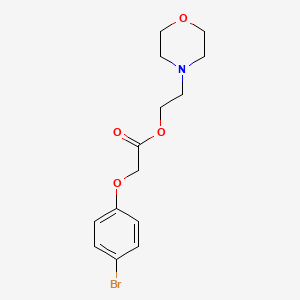
N-(1-benzyl-4-piperidinyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-4-piperidinyl)-2-phenoxyacetamide, also known as BPAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPAP belongs to the class of compounds known as piperidines, which have been shown to have a wide range of biological activities.
科学的研究の応用
N-(1-benzyl-4-piperidinyl)-2-phenoxyacetamide has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. This compound has been shown to have neuroprotective properties, which may help to prevent or slow the progression of these diseases. Additionally, this compound has been studied for its potential use in the treatment of depression, anxiety, and sleep disorders.
作用機序
The exact mechanism of action of N-(1-benzyl-4-piperidinyl)-2-phenoxyacetamide is not fully understood, but it is believed to act on the dopamine and serotonin systems in the brain. This compound has been shown to increase dopamine release and inhibit dopamine reuptake, which may contribute to its neuroprotective effects. Additionally, this compound has been shown to increase serotonin release, which may help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine and serotonin release, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. This compound has also been shown to increase levels of nerve growth factor (NGF), another protein that is important for the growth and survival of neurons.
実験室実験の利点と制限
N-(1-benzyl-4-piperidinyl)-2-phenoxyacetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a well-established synthesis method. Additionally, this compound has been extensively studied in animal models, and its effects on the brain and behavior have been well-characterized. However, there are also some limitations to the use of this compound in laboratory experiments. For example, its effects may be dependent on the dose and duration of treatment, and it may have different effects in different animal models.
将来の方向性
There are several future directions for research on N-(1-benzyl-4-piperidinyl)-2-phenoxyacetamide. One area of interest is its potential use in the treatment of neurodegenerative disorders, particularly Parkinson's disease and Alzheimer's disease. Additionally, there is interest in studying the effects of this compound on other neurotransmitter systems, such as the glutamate system. Finally, there is interest in developing new compounds that are structurally similar to this compound, but with improved pharmacological properties. These compounds may have even greater potential for use in the treatment of neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative disorders, depression, anxiety, and sleep disorders. While there are some limitations to its use in laboratory experiments, this compound has a well-established synthesis method and has been extensively studied in animal models. Future research on this compound may lead to the development of new treatments for neurological and psychiatric disorders.
合成法
N-(1-benzyl-4-piperidinyl)-2-phenoxyacetamide can be synthesized using a multi-step process involving the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting product with phenoxyacetic acid. The final product is obtained through recrystallization and purification. The synthesis method of this compound has been well-established and is widely used in research laboratories.
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-20(16-24-19-9-5-2-6-10-19)21-18-11-13-22(14-12-18)15-17-7-3-1-4-8-17/h1-10,18H,11-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGXZNHKLABWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)COC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5887220.png)

![{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5887231.png)
![1,3-dimethyl-6-[(3-methylbutyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5887238.png)




![4-chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5887278.png)
![methyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5887282.png)
![N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5887290.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5887294.png)

![2-(2,4-dimethylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5887308.png)